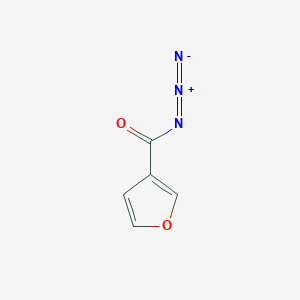

Furan-3-carbonyl azide

説明

Structure

3D Structure

特性

IUPAC Name |

furan-3-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-1-2-10-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPRNHUAJNVNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Furan 3 Carbonyl Azide in Contemporary Organic Synthesis

Significance of Furan-Containing Scaffolds in Chemical Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in chemical research, particularly in medicinal chemistry and materials science. ijabbr.comijabbr.comutripoli.edu.ly Its prevalence stems from its presence in numerous natural products, such as furanocoumarins, furan flavonoids, and various terpenoids, which exhibit a wide range of biological activities. researchgate.net The electron-rich and aromatic nature of the furan ring allows it to engage in various electronic interactions, facilitating strong binding to biological targets like enzymes and receptors. ijabbr.com

The versatility of the furan scaffold allows for simple modification with different functional groups, enabling the synthesis of a diverse library of derivatives. ijabbr.com This has led to the development of numerous synthetic compounds with a broad spectrum of pharmacological properties. Furan derivatives have been extensively investigated and are utilized for their antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.net Furthermore, they have shown activity in the central nervous system as antidepressants, anticonvulsants, and anxiolytics. ijabbr.comutripoli.edu.ly Beyond medicine, furan-based molecules like furfural (B47365) serve as important platform chemicals derived from biomass, used in the production of solvents, biofuels, and polymers. ijabbr.com The inclusion of the furan nucleus is a significant synthetic strategy in the quest for new therapeutic agents. utripoli.edu.lyresearchgate.net

Role of Acyl Azides as Versatile Synthetic Intermediates

Acyl azides are highly energetic and reactive molecules that serve as pivotal intermediates in organic synthesis. raco.cat Their primary and most well-known application is in the Curtius rearrangement, a thermal or photochemical decomposition that converts the acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is highly valued for its efficiency and the mild conditions under which it can often be performed. wikipedia.orgnih.gov A key feature of the rearrangement is that it proceeds through a concerted mechanism, ensuring that the migrating group retains its stereochemical configuration. wikipedia.orgnih.gov

The isocyanate product of the Curtius rearrangement is itself a versatile synthon. It readily reacts with a variety of nucleophiles to generate different functional groups. For example, hydrolysis with water yields a primary amine via an unstable carbamic acid intermediate, reaction with alcohols produces carbamates, and reaction with amines affords urea (B33335) derivatives. wikipedia.orgnih.govthieme-connect.com This reactivity makes acyl azides essential for introducing nitrogen-containing functionalities into complex molecules. thieme-connect.com Consequently, the Curtius rearrangement of acyl azides is a cornerstone strategy in the synthesis of natural products, pharmaceuticals like the antiviral drug oseltamivir, and a wide array of nitrogen-containing heterocycles. raco.catwikipedia.orgthieme-connect.com The preparation of acyl azides is also well-established, with common methods including the reaction of sodium azide with acid chlorides or the activation of carboxylic acids with various reagents. raco.catnih.govorganic-chemistry.org

Overview of Furan-3-Carbonyl Azide Research Trajectories

Research on this compound and its derivatives has primarily focused on its use as a precursor for generating reactive intermediates to synthesize more complex heterocyclic systems. The core reactivity exploited is the Curtius rearrangement of the acyl azide group at the 3-position of the furan ring.

A significant research trajectory involves the synthesis of fused pyrimidine (B1678525) systems. Studies have utilized derivatives of this compound to create furo[3,4-d]pyrimidine (B15215042) and furo[3,2-d]pyrimidine (B1628203) scaffolds. In one approach, researchers synthesized 4-(2-azido-2-oxoethyl)this compound, a diacyl diazide. researchgate.net It was observed that the two acyl azide groups exhibit different stabilities; the alkyl acyl azide is less stable and can be selectively rearranged to an isocyanate at lower temperatures (35-40°C). The more stable this compound, being conjugated with the aromatic furan ring, requires higher temperatures (refluxing in benzene (B151609) or THF) for its rearrangement. nih.gov

This differential reactivity allows for controlled, stepwise reactions. The mono-isocyanate formed from the less stable azide can be trapped with nucleophiles like amines or alcohols. researchgate.net Subsequent heating then triggers the Curtius rearrangement of the this compound moiety, forming a second isocyanate group. This newly formed isocyanate can then react intramolecularly with the previously introduced nucleophilic group (e.g., a urea or urethane) to achieve cyclization, yielding the desired fused heterocyclic ring system, such as 1,2-dihydrofuro[3,4-d]pyrimidines. nih.govresearchgate.net This strategy has been employed to prepare libraries of novel heterocyclic compounds for potential biological applications, including as potential VEGFR-2 inhibitors. researchgate.net

Another area of investigation is the photolysis and thermolysis of heteroaromatic carbonyl azides to study the resulting nitrenes. iastate.eduresearchgate.net While much of this work has focused on related compounds like furan-2-carbonyl azide or pyrrole-3-carbonyl azide, the principles are applicable. researchgate.netarkat-usa.org Flash vacuum pyrolysis or photolysis can generate a carbonyl nitrene intermediate prior to rearrangement. iastate.eduacs.org The reactivity of such nitrenes, including potential ring-opening of the furan or cycloaddition reactions, represents another possible, though less explored, research avenue for this compound. researchgate.netrsc.org

Interactive Data Table: Curtius Rearrangement Applications of this compound Derivatives

| Starting Material | Key Reaction | Intermediate | Product | Research Focus | Citations |

| 4-(2-Azido-2-oxoethyl)this compound | Selective Curtius Rearrangement | 4-(Isocyanatomethyl)this compound | 1,2-Dihydrofuro[3,4-d]pyrimidine derivatives | Synthesis of potential VEGFR-2 inhibitors | researchgate.net, researchgate.net, nih.gov |

| 4-(2-Azido-2-oxoethyl)this compound | Stepwise Curtius Rearrangement & Intramolecular Cyclization | Methyl (4-(azidocarbonyl)furan-3-yl)methylcarbamate | 3,4-Dihydrofuro[3,2-d]pyrimidin-2(1H)-one | Synthesis of novel heterocyclic systems | |

| Furan-2-carbonyl azide | Thermolysis / Curtius Rearrangement | 2-Furyl isocyanate | 2-Amido furans | Trapping of isocyanate with organometallics | researchgate.net, arkat-usa.org |

Synthetic Methodologies for Furan 3 Carbonyl Azide

Classical Approaches to Acyl Azide (B81097) Formation

The most conventional and widely utilized methods for preparing acyl azides involve the use of readily available carboxylic acid derivatives, such as acid chlorides and esters. These methods are valued for their reliability and straightforward execution.

A primary and direct route to acyl azides is the reaction of an acyl chloride with an azide salt. raco.cat This nucleophilic substitution reaction is a cornerstone of organic synthesis for accessing these energetic intermediates. In the context of furan-3-carbonyl azide, the synthesis would commence with furan-3-carbonyl chloride.

The general procedure involves dissolving the furan-3-carbonyl chloride in a suitable anhydrous solvent, such as diethyl ether or acetone. dtic.mil The solution is typically cooled to 0°C to manage the exothermic nature of the reaction and to ensure the stability of the resulting acyl azide. An aqueous solution of an azide salt, most commonly sodium azide (NaN₃), is then added dropwise to the cooled solution of the acyl chloride. dtic.mil

The reaction proceeds as follows:

Step 1: Preparation of the Acyl Chloride. Furan-3-carboxylic acid can be converted to furan-3-carbonyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). dtic.mil

Step 2: Azide Substitution. The highly nucleophilic azide ion (N₃⁻) attacks the electrophilic carbonyl carbon of the furan-3-carbonyl chloride, displacing the chloride ion to form this compound.

A representative reaction is detailed in the synthesis of the isomeric furan-2-carbonyl azide, where furoyl chloride was treated with sodium azide in a biphasic system of diethyl ether and water at low temperatures. dtic.mil This method generally provides the product in high yield and purity after simple extraction and solvent removal.

A relevant example is the synthesis of methyl 2-(2-azido-2-oxoethyl)furan-3-carboxylate (10), which starts from a diester precursor. uludag.edu.tr

Step 1: Hydrazinolysis. The starting furan (B31954) ester, such as methyl furan-3-carboxylate, is first reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction selectively converts the ester group into the corresponding acyl hydrazide (furan-3-carbohydrazide).

Step 2: Diazotization. The resulting acyl hydrazide is then treated with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl), at cold temperatures (0–5°C). uludag.edu.tr This reaction converts the hydrazide group into the acyl azide.

This sequence allows for the regioselective formation of the acyl azide from a multifunctional starting material. uludag.edu.tr The intermediate acyl azide can then be used in subsequent reactions, such as the Curtius rearrangement to form an isocyanate. uludag.edu.tr

Synthesis from Carboxylic Acid Chlorides and Azide Salts

Advanced and Emerging Synthetic Strategies for Carbonyl Azides

Modern synthetic chemistry seeks to develop more efficient, milder, and broader-scoped methods. For carbonyl azides, this includes metal-free cross-coupling reactions and their incorporation into complex multi-step syntheses.

Recent advancements have introduced the use of hypervalent iodine(III) reagents as powerful tools in organic synthesis. arkat-usa.org A notable emerging strategy is the iodine(III)-promoted metal-free C–N cross-coupling platform, which provides access to various carbonyl azides. acs.orgnih.gov This method utilizes isocyanides or silyl (B83357) enol ethers as starting materials and trimethylsilyl (B98337) azide (TMSN₃) as the azide source, promoted by an iodine(III) reagent like phenyliodine(III) diacetate (PIDA) or PhI(OAc)₂. acs.org

The proposed mechanism involves the reaction of TMSN₃ with PhI(OAc)₂ to generate a highly unstable PhI(N₃)₂, which decomposes to release an azidyl radical (•N₃). acs.org This radical is then intercepted by the isocyanide to form a carbon-centered radical, which, after oxidation and reaction with water, yields the desired carbonyl azide. acs.org This approach is significant as it avoids the thermodynamically favorable loss of N₂ from the azide group, enabling efficient C–N₃ bond formation under mild, transition-metal-free conditions. acs.org While not yet specifically documented for this compound, the broad substrate scope suggests its potential applicability to furan-based precursors.

Furan-substituted carbonyl azides are valuable intermediates in the synthesis of more complex heterocyclic structures and natural products. uludag.edu.trsyrris.jp Their utility is demonstrated in tandem reactions where the azide is generated and consumed in subsequent steps.

One such application involves the synthesis of furopyrrolone derivatives. uludag.edu.tr In this multi-step sequence, a furan-based acyl hydrazide is converted to the corresponding acyl azide, which then undergoes an in-situ Curtius rearrangement to form an isocyanate. uludag.edu.tr This highly reactive isocyanate is subsequently trapped by various nucleophiles to build more complex molecular architectures. uludag.edu.tr

Another innovative approach is the use of flow chemistry for multi-step synthesis. syrris.jp While the example of oxomaritidine synthesis involves an alkyl azide, the principles are directly applicable. syrris.jp A flow process allows for the generation of a potentially unstable intermediate like a carbonyl azide in one module, which is then immediately passed into a subsequent module for the next reaction, minimizing handling and decomposition. syrris.jp For instance, a furan-3-carbonyl chloride solution could be flowed through a cartridge containing an immobilized azide reagent to form the this compound, which could then be directly subjected to a Curtius rearrangement or a cycloaddition reaction in a subsequent flow reactor.

A one-pot, three-step procedure for synthesizing 3-substituted-4H- acs.orgnih.govorgsyn.orgtriazolo[5,1-c] acs.orgmdpi.comoxazin-6(7H)-ones also highlights the utility of azide intermediates. This sequence involves esterification, substitution with sodium azide, and an intramolecular 1,3-dipolar cycloaddition, all performed in a single reaction vessel without isolating the azide intermediate. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Furan 3 Carbonyl Azide

The Curtius Rearrangement of Furan-3-Carbonyl Azide (B81097)

The thermal decomposition of an acyl azide, such as furan-3-carbonyl azide, to an isocyanate with the loss of nitrogen gas is known as the Curtius rearrangement. wikipedia.org This reaction is a powerful tool in organic synthesis due to the wide tolerance of functional groups and the complete retention of stereochemistry during the rearrangement. testbook.comaakash.ac.in

The thermal decomposition of acyl azides is the defining step of the Curtius rearrangement, leading to the formation of an isocyanate intermediate. pearson.comstudysmarter.co.uk This process involves heating the acyl azide, which results in the extrusion of nitrogen gas and the migration of the R-group to the nitrogen atom. wikipedia.org In the case of this compound, thermal decomposition yields furan-3-isocyanate.

Research has shown that this thermal conversion can be studied using techniques like Differential Scanning Calorimetry (DSC) to measure the energy associated with the rearrangement. arkat-usa.orgresearchgate.net For instance, the thermolysis of heteroaroyl azides, including a furan-2-carbonyl azide, has been conducted in anhydrous hexadecane (B31444) at elevated temperatures to produce the corresponding isocyanates. arkat-usa.orgresearchgate.net The reaction is generally carried out in an inert solvent to isolate the isocyanate. aakash.ac.in

The mechanism of the Curtius rearrangement has been a subject of considerable investigation. It was initially proposed to be a two-step process involving the formation of a reactive acyl nitrene intermediate. wikipedia.org However, current research, supported by the absence of nitrene insertion or addition byproducts and thermodynamic calculations, indicates that the thermal Curtius rearrangement proceeds through a concerted mechanism. wikipedia.orgresearchgate.net In this concerted pathway, the migration of the alkyl or aryl group occurs simultaneously with the expulsion of nitrogen gas. researchgate.netnih.gov

While the thermal reaction is generally accepted to be concerted, photochemical Curtius rearrangements may proceed through either a concerted or a stepwise mechanism involving a nitrene intermediate. nih.govresearchgate.net Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the potential energy surfaces of both pathways and have largely supported the dominance of the concerted mechanism in thermal rearrangements. nih.govresearchgate.net

A significant feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of configuration at the migrating center. nih.govwikipedia.orgnumberanalytics.com This stereospecificity is a key advantage of the reaction, allowing for the synthesis of chiral amines, urethanes, and ureas from chiral carboxylic acids without loss of enantiomeric purity. aakash.ac.innumberanalytics.com The concerted nature of the thermal rearrangement is consistent with this observation, as a stepwise mechanism involving a free nitrene intermediate might be expected to lead to racemization or other stereochemical outcomes. numberanalytics.com

The isocyanate intermediate generated from the Curtius rearrangement of this compound is highly reactive and can be trapped in situ by a variety of nucleophiles. nih.govrsc.org This allows for the one-pot synthesis of a diverse range of compounds, including urethane (B1682113) and urea (B33335) derivatives. nih.govtubitak.gov.trmetu.edu.tr The ability to trap the isocyanate as it is formed is a synthetically valuable aspect of the Curtius rearrangement. durham.ac.uk

When the Curtius rearrangement of this compound is performed in the presence of an alcohol, the resulting furan-3-isocyanate is trapped to form a urethane (carbamate) derivative. tubitak.gov.truludag.edu.tr For example, heating an acyl azide in the presence of tert-butanol (B103910) leads to the formation of a Boc-protected amine, which is a valuable intermediate in organic synthesis. testbook.comuludag.edu.tr The reaction with various alcohols can be used to generate a library of urethane derivatives. tubitak.gov.trraco.cat

Table 1: Synthesis of Urethane Derivatives from Acyl Azides via Curtius Rearrangement

| Acyl Azide | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(2-azido-2-oxoethyl)furan-3-carboxylate | tert-Butanol | Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}furan-3-carboxylate | - | uludag.edu.tr |

| 2-(2-azido-2-oxoethyl)benzoic acid methyl ester | Methanol (B129727) | Methyl 2-{2-[(methoxycarbonyl)amino]ethyl}benzoate | 86 | tubitak.gov.tr |

| 2-(2-azido-2-oxoethyl)benzoic acid methyl ester | tert-Butanol | Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoate | - | metu.edu.tr |

| Furan-2-carbonyl azide | 1-Dodecanol | Dodecyl furan-2-ylcarbamate | High | arkat-usa.org |

This table is interactive and showcases examples of urethane synthesis from various acyl azides, including a furan (B31954) derivative, through the Curtius rearrangement.

Similarly, conducting the Curtius rearrangement in the presence of an amine leads to the formation of a urea derivative. tubitak.gov.truludag.edu.tr The reaction of the in situ generated isocyanate with primary or secondary amines is typically rapid and efficient. rsc.orgresearchgate.net This method provides a straightforward route to a wide array of substituted ureas. raco.catorganic-chemistry.org For instance, treatment of an isocyanate with aniline (B41778) yields the corresponding phenylurea derivative. tubitak.gov.trmetu.edu.tr

Table 2: Synthesis of Urea Derivatives from Acyl Azides via Curtius Rearrangement

| Acyl Azide | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(2-azido-2-oxoethyl)furan-3-carboxylate | Aniline | Methyl 2-{2-[(anilinocarbonyl)amino]ethyl}furan-3-carboxylate | 95 | uludag.edu.tr |

| 2-(2-azido-2-oxoethyl)benzoic acid methyl ester | Aniline | Methyl 2-{2-[(anilinocarbonyl)amino]ethyl}benzoate | 79 | tubitak.gov.tr |

| 3-(4-Azidocarbonyl)phenylsydnone | Aniline | N-Aryl-N'-[4-(sydnon-3-yl)phenyl]urea | - | raco.cat |

| 4-(Isocyanatomethyl)this compound | Various Amines | Substituted Urea Derivatives | - | researchgate.net |

This interactive table presents examples of urea synthesis from different acyl azides, highlighting the versatility of the Curtius rearrangement for creating diverse urea structures.

In Situ Trapping of Isocyanate Intermediates with Nucleophiles

Conversion to Amine Derivatives via Carbamic Acid Intermediates

The transformation of this compound into amine derivatives proceeds through the versatile Curtius rearrangement. wikipedia.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, accompanied by the loss of nitrogen gas. wikipedia.orgiastate.edu The resulting furan-3-isocyanate is a highly reactive intermediate that can be readily attacked by various nucleophiles. wikipedia.orgnih.gov

When water acts as the nucleophile, it adds to the isocyanate to form an unstable furan-3-yl-carbamic acid. This carbamic acid intermediate spontaneously undergoes decarboxylation to yield the corresponding primary amine, 3-aminofuran. organic-chemistry.org

Alternatively, if the reaction is carried out in the presence of an alcohol (R'OH), the alcohol attacks the isocyanate to form a stable carbamate (B1207046) (urethane) derivative. wikipedia.orgnih.gov Similarly, reacting the isocyanate with an amine (R'R''NH) leads to the formation of a urea derivative. wikipedia.orgnih.gov This method provides a reliable route to various N-substituted furan-3-amine (B1602759) derivatives. The Curtius rearrangement is known for its mild conditions and has been extensively used in the synthesis of complex molecules, including natural products. nih.gov

A notable application of this rearrangement is the Darapsky degradation, where an α-cyanoester is converted to an amino acid. nih.gov This involves the conversion of the ester to an acyl hydrazine (B178648), which then forms an acyl azide. The subsequent Curtius rearrangement in the presence of ethanol (B145695) yields an ethyl carbamate, which upon hydrolysis gives the final amino acid. nih.gov

The following table summarizes the conversion of furan-3-isocyanate to various amine derivatives:

| Nucleophile | Intermediate | Final Product | Product Class |

| Water (H₂O) | Furan-3-yl-carbamic acid | 3-Aminofuran | Primary Amine |

| Alcohol (R'OH) | - | Furan-3-yl-carbamic acid ester | Carbamate |

| Amine (R'R''NH) | - | N,N'-substituted furan-3-yl urea | Urea Derivative |

Nitrene Generation and Subsequent Reactivity from this compound

The generation of nitrenes from acyl azides like this compound can be initiated either thermally or photolytically. iastate.edunih.gov These highly reactive intermediates, known as acyl nitrenes, are pivotal in various synthetic transformations. iastate.edu

Thermal Decomposition: Historically, the thermal decomposition of acyl azides was believed to proceed through a two-step mechanism involving the formation of an acyl nitrene intermediate, which then rearranges to an isocyanate (the Curtius rearrangement). wikipedia.org However, more recent studies suggest that the thermal process is often a concerted reaction, where the loss of nitrogen gas and the migration of the R-group to form the isocyanate occur simultaneously. wikipedia.org This is supported by the general absence of nitrene insertion or addition byproducts in gas-phase thermal decompositions. iastate.edu Computational studies on prototypical acyl azides also indicate that the transition state for the concerted pathway is energetically lower than that for the stepwise nitrene formation. iastate.edu

Photolytic Decomposition: In contrast to the thermal process, photochemical decomposition of acyl azides is not concerted and proceeds via a discrete acyl nitrene intermediate. wikipedia.org The cleavage of the weak N–N bond upon photolysis leads to the extrusion of nitrogen gas and the formation of the highly reactive nitrene. wikipedia.orgiastate.edu This photogenerated nitrene can then undergo various reactions, including the desired rearrangement to the isocyanate or competing pathways like C-H insertion and addition reactions, which can lead to unwanted side products. wikipedia.org For instance, photochemically generated benzoyl nitrene has been observed to insert into the C-H bonds of the solvent. wikipedia.org The formation of nitrenes through photolysis is a well-established method for accessing their unique reactivity. nih.gov

The nature of the substituent on the acyl azide can influence the stability and reactivity of the resulting nitrene. While most carbonyl nitrenes are highly susceptible to the Curtius rearrangement, some, like FC(O)N, have been found to be thermally persistent. iastate.edu

Transition metal catalysis offers a powerful method to modulate the reactivity of nitrenes generated from azides, including this compound. nih.govuic.eduresearchgate.net These reactions proceed through the formation of a metal-nitrenoid intermediate, which tones down the high reactivity of the free nitrene, thereby enhancing selectivity and minimizing side reactions like decomposition. nih.gov Catalysts based on rhodium(II), iridium(III), and ruthenium(II) have proven effective in facilitating selective acyl nitrene transfer reactions from acyl azides. acs.org

The use of transition metal catalysts allows for N-atom transfer reactions to occur under milder conditions compared to thermal or photochemical methods. nih.gov For example, iron(II) chloride has been shown to significantly lower the temperature required for nitrene transfer from an azide to a sulfide. nih.gov This catalytic approach is inherently "green" as it often requires no additives beyond the catalyst, and the primary byproduct is environmentally benign nitrogen gas. uic.edu

Rhodium(II) acetate (B1210297), for instance, is a versatile catalyst for various transformations involving carbenoids and, by extension, nitrenoids. researchgate.netnih.gov In the context of furan chemistry, rhodium catalysts have been used to synthesize highly functionalized pyrroles from furans via a [3+2] annulation of a rhodium-stabilized imino-carbene, followed by ring opening. nih.gov While this specific example involves an imino-carbene, the underlying principle of rhodium-catalyzed group transfer is applicable to nitrenes from this compound.

Mechanistically, the transition metal coordinates to the azide, facilitating the extrusion of nitrogen and forming a metal-nitrenoid species. rsc.org This intermediate then delivers the nitrene to a substrate, such as an alkene to form an aziridine (B145994) or a C-H bond for amination, with high selectivity. nih.gov The development of mechanochemical methods using ball milling has also shown promise in controlling the reactivity of thermally unstable acyl azides in iridium(III)-catalyzed C-H amidation reactions, expanding the scope of these transformations. acs.org

The following table highlights key aspects of transition metal-catalyzed nitrene transfer:

| Catalyst Type | Key Feature | Example Application | Reference |

| Rh(II), Ir(III), Ru(II) | Selective acyl nitrene transfer | C-H Amidation | acs.org |

| Fe(II) | Milder reaction conditions | Sulfimination | nih.gov |

| Rh(II) | Generation of functionalized heterocycles | Pyrrole synthesis from furans | nih.gov |

| Ir(III) | Mechanochemical activation | C-H Amidation under ball milling | acs.org |

The acyl nitrene generated from this compound can undergo intramolecular reactions, leading to the formation of new heterocyclic ring systems. These cyclization reactions are a powerful tool in synthetic organic chemistry for constructing complex molecular architectures.

One potential pathway for an acyl nitrene derived from a furan derivative is intramolecular C-H amination. If a suitable C-H bond is present in a sterically accessible position on a substituent attached to the furan ring, the nitrene can insert into this bond to form a new nitrogen-containing ring. Such reactions are known to be facilitated by transition metal catalysts, which can promote selectivity and yield. nih.gov

Furthermore, the nitrene can react with a double bond within the same molecule. For example, photochemically generated acyl nitrenes have been shown to add to dihydrofurans to yield oxazoline (B21484) derivatives. nih.gov In cases where both an allylic C-H bond and a C=C bond are available for intramolecular reaction, competition between C-H insertion and C=C addition can occur. Studies have shown that this competition can lead to the exclusive formation of N-acyl aziridines. nih.gov

In the specific context of the furan ring itself, the acyl nitrene could potentially add across the C4-C5 double bond of the furan nucleus to form a bicyclic aziridine-type intermediate. Subsequent rearrangement of this strained intermediate could lead to various heterocyclic products. For instance, rhodium(II)-catalyzed reactions of α-diazo carbonyl compounds (which generate carbenes, analogous to nitrenes) can lead to the formation of furo[3,4-c]furans through an initial cyclization onto a neighboring carbonyl group. nih.gov A similar intramolecular cyclization of the furan-3-carbonyl nitrene onto the furan ring oxygen could potentially lead to the formation of a furo-oxazole system.

The interaction of a nitrene with a furan ring can lead to fascinating ring-opening reactions, providing pathways to novel molecular structures. When a nitrene is generated in proximity to a furan ring, it can attack the electron-rich diene system.

Studies on the intermolecular thermal reaction of various arylnitrenes with furan and its derivatives have shown that electrophilic nitrenes can add to the furan ring at both the α- and β-positions. rsc.org This initial addition is often followed by a ring-opening process, leading to a variety of products. rsc.org

A particularly relevant synthetic strategy involves the thermolysis of 2-(2-azidobenzyl)furans. nih.govresearchgate.netresearchgate.net In this system, the aryl nitrene generated from the azide attacks the ipso-position (C2) of the furan ring. This intramolecular cyclization is followed by the opening of the furan ring, ultimately affording substituted indoles with a 2-acylvinyl side chain. nih.govresearchgate.net This demonstrates a powerful cascade reaction where nitrene attack initiates a furan ring-opening event.

While these examples involve aryl nitrenes, the principle can be extended to the acyl nitrene generated from this compound, particularly in an intramolecular context if the azide moiety were tethered to another part of a larger molecule containing a furan ring. More directly, an intermolecular reaction of furan-3-carbonyl nitrene with another furan molecule could also potentially lead to ring-opened products, although this is less synthetically controlled. The general reactivity pattern involves the nitrene acting as an electrophile, adding to the furan, and triggering a rearrangement or fragmentation of the five-membered ring. psu.edu

Intramolecular Nitrene-Mediated Cyclizations

1,3-Dipolar Cycloaddition Reactions Involving Azide Moieties

The azide functional group in this compound is a classic 1,3-dipole and can participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgwikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings, most notably 1,2,3-triazoles, by reacting an azide with a dipolarophile, typically an alkyne or a strained alkene. wikipedia.orgrgmcet.edu.in

The Huisgen 1,3-dipolar cycloaddition involves the reaction of an organic azide with an alkyne. organic-chemistry.org The thermal version of this reaction often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org A significant advancement was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds under mild, often aqueous, conditions and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This reaction is a prime example of a click reaction due to its high yield, broad scope, and simplicity. organic-chemistry.org

This compound can, therefore, be used as a building block to synthesize 1-(furan-3-carbonyl)-1,2,3-triazoles. By reacting it with various terminal or internal alkynes under appropriate thermal or catalytic conditions, a library of furan-triazole hybrids can be generated. These reactions are generally high-yielding and tolerant of a wide range of functional groups. rgmcet.edu.intandfonline.com

Besides alkynes, strained alkenes can also serve as dipolarophiles. For instance, 7-heteronorbornadienes react with azides in a tandem 1,3-dipolar cycloaddition/retro-Diels-Alder sequence to afford substituted furans or pyrroles along with a stable triazole. acs.org Organocatalytic methods, using catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have also been developed for the cycloaddition of azides to electron-deficient carbonyl compounds, expanding the scope of accessible triazole derivatives. nih.govacs.org

The following table summarizes the key features of 1,3-dipolar cycloadditions involving azides:

| Reaction Type | Dipolarophile | Catalyst/Conditions | Key Feature | Product |

| Huisgen Cycloaddition | Alkyne | Thermal | Can produce regioisomeric mixtures | 1,2,3-Triazole |

| CuAAC (Click Chemistry) | Terminal Alkyne | Copper(I) | High regioselectivity (1,4-isomer) | 1,4-Disubstituted 1,2,3-triazole |

| SPAAC | Strained Alkyne (e.g., cyclooctyne) | None (strain-promoted) | Biocompatible, no metal catalyst | 1,2,3-Triazole |

| Organocatalytic Cycloaddition | Activated Carbonyl | DBU, TMG, etc. | Metal-free | Substituted 1,2,3-triazole |

Fundamental Principles of 1,3-Dipolar Cycloaddition with Organic Azides as Dipoles

The 1,3-dipolar cycloaddition, a significant reaction in organic chemistry, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a concerted, pericyclic process involving 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile, categorizing it as a [4s+2s] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.orgijrpc.com The reaction is highly stereospecific, with the configuration of both the 1,3-dipole and the dipolarophile being retained in the product. wikipedia.org

Organic azides are a prominent class of 1,3-dipoles. nih.gov The electronic structure of an azide features a high-lying highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO). wikipedia.orgnottingham.ac.uk This allows them to react with a variety of dipolarophiles, which are typically alkenes or alkynes. wikipedia.orgorganic-chemistry.org The interaction between the frontier molecular orbitals (FMOs) of the azide and the dipolarophile dictates the reaction's feasibility and rate. organic-chemistry.org Specifically, the reaction can proceed through two main pathways: either the HOMO of the azide interacts with the LUMO of the dipolarophile, or the LUMO of the azide interacts with the HOMO of the dipolarophile. wikipedia.org Azides are considered ambiphilic dipoles, meaning they can react with both electron-rich and electron-poor dipolarophiles due to comparable energy gaps for both FMO interactions. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition specifically refers to the reaction between an organic azide and an alkyne, which yields a 1,2,3-triazole. wikipedia.orgwikipedia.org While this reaction is highly exothermic, it often requires elevated temperatures and can result in a mixture of regioisomers, which can be a drawback. organic-chemistry.org

Regioselectivity and Stereoselectivity in Azide Cycloadditions

Regioselectivity in 1,3-dipolar cycloadditions refers to the orientation of the dipole relative to the dipolarophile, leading to different constitutional isomers. wikipedia.org In the case of an unsymmetrical alkyne reacting with an azide, two regioisomers, the 1,4- and 1,5-disubstituted triazoles, can be formed. organic-chemistry.org The outcome is influenced by both electronic and steric factors. wikipedia.org

The thermal Huisgen cycloaddition often provides poor regioselectivity, frequently yielding a mixture of both 1,4- and 1,5-isomers. organic-chemistry.org However, the regioselectivity can be controlled through catalysis. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, exclusively producing the 1,4-disubstituted triazole. organic-chemistry.org In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted triazole. wikipedia.orgorganic-chemistry.org These catalytic versions have become cornerstone "click reactions" due to their high yields, specificity, and mild reaction conditions. organic-chemistry.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key feature of 1,3-dipolar cycloadditions. The concerted nature of the reaction means that the stereochemistry of the dipolarophile is retained in the product. wikipedia.org For example, the cycloaddition of an azide to a cis-alkene will result in a product where the substituents on the newly formed ring maintain their cis relationship. This high degree of stereospecificity is strong evidence for a concerted mechanism. wikipedia.org

Frontier Molecular Orbital Theory in Predicting Cycloaddition Outcomes

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of 1,3-dipolar cycloadditions. mdpi.comnih.gov The theory focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants. nih.gov The smaller the energy gap between the interacting orbitals, the faster the reaction. nih.gov

There are three main types of FMO interactions in 1,3-dipolar cycloadditions wikipedia.org:

Type I: The interaction is controlled by the HOMO of the dipole and the LUMO of the dipolarophile. This is favored when the dipolarophile has electron-withdrawing groups, which lower its LUMO energy. organic-chemistry.org

Type II: The interaction is governed by the LUMO of the dipole and the HOMO of the dipolarophile. This is common with electron-donating groups on the dipolarophile, which raise its HOMO energy. wikipedia.org

Type III: Both HOMO-LUMO pairings have similar energy gaps, and both interactions contribute to the reaction. Azides are often classified under this type, explaining their reactivity towards a broad range of dipolarophiles. wikipedia.org

FMO theory can also predict regioselectivity. The reaction will favor the regioisomer that results from the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. acs.org For organic azides, the largest HOMO coefficient is on the terminal nitrogen atom (N1), while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk By analyzing the orbital coefficients of the dipolarophile, one can predict the favored orientation of the cycloaddition. However, in some cases, particularly with aryl azides, both HOMO and LUMO interactions can be significant, making simple FMO predictions less reliable. mdpi.com

Triazole Formation via Azide-Alkyne Cycloadditions

The cycloaddition of an azide with an alkyne to form a 1,2,3-triazole is a particularly important transformation known as the Huisgen azide-alkyne cycloaddition. wikipedia.orgorganic-chemistry.org While the thermal reaction often leads to mixtures of regioisomers, catalytic methods have been developed to provide high regioselectivity. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a prime example of "click chemistry," utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. ijrpc.com This method is highly efficient, proceeds under mild conditions (often in water), and tolerates a wide variety of functional groups. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction, typically employing a Cp*RuCl complex, selectively produces the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.org This reaction works with both terminal and internal alkynes. wikipedia.org

The ability to selectively synthesize either the 1,4- or 1,5-triazole isomer by choosing the appropriate catalyst makes the azide-alkyne cycloaddition a versatile and powerful tool in organic synthesis, materials science, and bioconjugation. nih.govacs.org

Other Reactions of this compound and its Related Functional Groups

Nucleophilic Transformations of Carbonyl and Azido (B1232118) Groups

The this compound molecule contains two primary functional groups susceptible to nucleophilic attack: the carbonyl group and the azide group.

The carbonyl group in an acyl azide is highly electrophilic and can react with various nucleophiles. masterorganicchemistry.com However, the adjacent azido group is also electrophilic and can be sensitive to nucleophiles, which can complicate synthetic transformations. rsc.org One strategy to achieve selective nucleophilic attack at the carbonyl carbon is to temporarily protect the azide group. For example, the azide can react with a phosphine (B1218219) like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to form a stable phosphazide. rsc.orgrsc.org This protected intermediate allows for subsequent reactions at the carbonyl group, such as reduction with lithium aluminum hydride or addition of organometallic reagents (e.g., Grignard or organolithium reagents). rsc.org

The azido group itself can act as a nucleophile in SN2 reactions and can participate in ring-opening reactions of epoxides and Michael-type additions. wikipedia.org However, in the context of acyl azides, its electrophilic nature is more prominent. A key reaction of acyl azides is the Curtius rearrangement , where heating causes the extrusion of dinitrogen gas and rearrangement to an isocyanate. masterorganicchemistry.com This isocyanate can then be trapped by nucleophiles like alcohols or water to form carbamates or amines, respectively. masterorganicchemistry.com

Radical Pathways in Azide Chemistry

Organic azides can be precursors to nitrogen-centered radicals. researchgate.net The azide radical (N₃•) can be generated from azide precursors through processes like single electron transfer (SET) or homolytic cleavage, often facilitated by photoredox or electrochemical methods. rsc.org This transient radical species can then participate in various synthetic transformations. rsc.orgresearchgate.net

One significant application is the addition of the azide radical to unsaturated bonds, such as alkenes, to construct new C–N bonds. rsc.org This can be part of a tandem process where the initial radical adduct is trapped by another species, leading to the simultaneous installation of an azido group and another functional group across a double bond (azidooxygenation, for example). researchgate.net

Furthermore, the azide radical can participate in hydrogen atom transfer (HAT) processes, enabling C–H functionalization. rsc.org Carbon-centered radicals can also add to organic azides, which act as radical traps. This leads to the formation of intermediates like triazenyl or aminyl radicals, which can be further utilized in the synthesis of various nitrogen-containing compounds. researchgate.net For instance, alkyl radicals can react with sulfonyl azides in a process of radical azidation. nottingham.ac.uk While less common for acyl azides directly, these principles highlight the broader reactivity of the azide functional group under radical conditions.

Applications of Furan 3 Carbonyl Azide in the Synthesis of Complex Molecules

Construction of Fused Heterocyclic Systems

The strategic application of furan-3-carbonyl azide (B81097) has proven effective in the synthesis of fused heterocyclic scaffolds, which are prevalent in many biologically active compounds.

A notable application of furan-3-carbonyl azide is in the synthesis of furo[3,4-d]pyrimidine (B15215042) derivatives. These compounds are of interest due to their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapies. researchgate.netnih.gov One synthetic approach begins with dimethyl furan-3,4-dicarboxylate, which is converted in a multi-step sequence to 4-(2-azido-2-oxoethyl)this compound. researchgate.net This key intermediate undergoes two selective Curtius rearrangements, followed by nucleophilic addition and intramolecular cyclization to yield a series of novel 1,2-dihydrofuro[3,4-d]pyrimidines. researchgate.net

Another strategy involves the Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid to an isocyanate intermediate. researchgate.net Subsequent reaction with various amines produces ureido intermediates, which can then be cyclized to form the furo[3,4-d]pyrimidine-2,4-dione scaffold. researchgate.net This method allows for the generation of a library of functionalized heterocycles through further modification at the N-1 position. researchgate.net The combination of a furan (B31954) ring with a pyrimidine (B1678525) ring in this manner leads to compounds with potential anticancer and anti-infectious properties. beilstein-journals.org

This compound is also instrumental in constructing furo[2,3-c]pyrrolone scaffolds. These bicyclic structures, composed of a furan ring fused to a pyrrolone ring, are isoelectronic with isoindolinones and serve as precursors to many pharmaceuticals. metu.edu.tr The synthesis often starts from a diester, such as methyl 2-(2-methoxy-2-oxoethyl)-3-furoate, which is regioselectively converted to an isocyanate. metu.edu.tr This isocyanate is then transformed into the corresponding urethane (B1682113) or urea (B33335) derivatives by reacting it with an alcohol or amine, respectively. metu.edu.tr The less reactive ester group is subsequently converted to a more reactive acyl azide, which facilitates intramolecular cyclization to form the desired furopyrrolone skeleton. metu.edu.tr

Synthesis of Furo[3,4-d]pyrimidine Derivatives

Synthesis of Furan-Substituted Nitrogen-Containing Compounds

The reactivity of this compound also extends to the synthesis of various furan-substituted compounds containing nitrogen, which are valuable building blocks in medicinal chemistry and materials science.

This compound readily undergoes the Curtius rearrangement upon heating to form a furan-3-isocyanate intermediate. metu.edu.tr This highly reactive isocyanate can be trapped in situ with a variety of nucleophiles. For instance, reaction with amines leads to the formation of furan-3-urea derivatives, while reaction with alcohols yields furan-3-urethane (carbamate) derivatives. metu.edu.trmetu.edu.tr These transformations are typically efficient and provide a straightforward route to a diverse range of substituted furans. For example, heating the acyl azide in benzene (B151609) followed by the addition of aniline (B41778) affords the corresponding urea in good yield. uludag.edu.tr Similarly, heating the azide in an alcohol like methanol (B129727) results in the formation of the corresponding urethane. uludag.edu.tr

Table 1: Synthesis of Urea and Urethane Derivatives from this compound via Curtius Rearrangement

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | Aniline | Furan-3-yl urea derivative | 84 | uludag.edu.tr |

| This compound | Methanol | Methyl N-(furan-3-yl)carbamate | 70 | uludag.edu.tr |

| This compound | Various alcohols/phenols | Corresponding carbamates | Not specified | researchgate.net |

| Acyl azide 192 | Aniline | Urea derivative 194 | Not specified | metu.edu.tr |

| Acyl azide 192 | Methanol | Urethane derivative 195 | Not specified | metu.edu.tr |

| Acyl azide 192 | tert-Butyl alcohol | Urethane derivative 196 | Not specified | metu.edu.tr |

This table summarizes the synthesis of urea and urethane derivatives from this compound and related acyl azides through the Curtius rearrangement, highlighting the versatility of this reaction with different nucleophiles.

Azide intermediates derived from furan precursors are valuable for synthesizing functionalized furans and pyrroles. acs.orgacs.orgnih.gov One method involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. scispace.commdpi.comresearchgate.net This product can be further functionalized through reactions such as Vilsmeier formylation. scispace.commdpi.comresearchgate.net

Another approach utilizes the 1,3-dipolar cycloaddition of organic azides to 7-oxanorbornadienes, which are synthesized from the Diels-Alder reaction of furan with an electron-deficient alkyne. acs.org The resulting triazoline cycloadduct spontaneously undergoes a retro-Diels-Alder reaction to yield a β-substituted furan derivative and a stable triazole. acs.org This tandem reaction sequence provides an efficient route to 3-substituted furans, which are otherwise challenging to synthesize. acs.orgacs.orgnih.gov Similarly, intramolecular rhodium-catalyzed reactions of 1-tosyl-1,2,3-triazoles with furans can lead to the formation of functionalized pyrroles and pyridines through rearrangement of the furan ring. rsc.org

Derivatization of this compound to Ureas and Urethanes

Utilization in Multicomponent Reactions for Heterocycle Construction

This compound and related azide-containing building blocks are valuable components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex heterocyclic structures in a single step. rsc.org Organic azides are well-suited for MCRs due to their unique reactivity, often participating in cycloaddition reactions to form nitrogen-containing heterocycles like triazoles and tetrazoles. rsc.orgrsc.org

For example, the Ugi-azide four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and introducing the tetrazole moiety into complex molecules. beilstein-journals.org This reaction can be combined with subsequent metal-catalyzed cyclization steps to create novel hybrid heterocyclic platforms. beilstein-journals.org In one instance, an Ugi-azide reaction was used to create precursors that then underwent a rhodium(III)-catalyzed annulation with an alkyne to synthesize complex tetrazole-isoquinolone and tetrazole-pyridone hybrids. beilstein-journals.org This strategy allows for the incorporation of various heterocyclic moieties, including furan, thiophene, and pyrrole, into the final products. beilstein-journals.org The use of azide-containing components in MCRs represents a convergent and efficient approach to novel and complex N-heterocyclic scaffolds. rsc.org

Computational and Theoretical Studies on Furan 3 Carbonyl Azide Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, including those involving acyl azides. DFT calculations allow for the optimization of geometries for reactants, transition states, and products, providing a detailed picture of the reaction pathway. mdpi.com For reactions involving acyl azides, DFT is frequently used to explore transformations like the Curtius rearrangement and cycloaddition reactions.

In the context of furan-3-carbonyl azide (B81097), DFT calculations can elucidate the mechanism of its thermal or photochemical decomposition to form the corresponding isocyanate. Studies on similar acyl azides have used DFT to model the potential energy surfaces for such rearrangements. sci-hub.se For instance, calculations on the carbonylation of acetyl azide helped to distinguish between possible Pd(0) and Pd(II)-catalyzed pathways by comparing the Gibbs free energy barriers of various proposed intermediates and transition states. sci-hub.se A similar DFT-based approach could be applied to furan-3-carbonyl azide to understand its uncatalyzed and metal-catalyzed reactions.

Furthermore, DFT is employed to study cycloaddition reactions. For example, the mechanism of [3+2] cycloadditions between azides and alkynes or alkenes has been extensively studied using DFT methods. mdpi.comresearchgate.net These calculations can predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. researchgate.netnih.gov By analyzing the electronic structure of the transition states, researchers can determine whether a reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn DFT studies on the reaction of phenyl azide with 2,3-dihydrofuran, for instance, have shown how substituents and solvents influence the reaction rate and mechanism. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis in Mechanistic Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wiley-vch.de This partitioning allows for the analysis of atomic properties and the nature of chemical bonds. QTAIM analysis relies on the topology of the electron density, identifying critical points where the gradient of the density is zero. uni-rostock.de These points are classified as nuclear attractors (nuclei), bond critical points (BCPs), ring critical points, and cage critical points. wiley-vch.de

In mechanistic studies, QTAIM is a powerful tool for characterizing bonding changes along a reaction coordinate. For a reaction involving this compound, QTAIM could be used to analyze the transition state of its Curtius rearrangement. By examining the properties of the BCPs between the migrating furan (B31954) ring and the nitrogen atom, one could quantify the degree of bond formation and breaking in the transition state.

The theory defines a unique set of lines of maximum electron density that link certain pairs of nuclei, known as a molecular graph. uni-rostock.de The presence of a bond path between two atoms is a necessary condition for the existence of a chemical bond. wiley-vch.de In studying potential reaction intermediates or transition states in the chemistry of this compound, QTAIM can unambiguously define the molecular structure and bonding, even in cases that are ambiguous to simpler models.

Differential Scanning Calorimetry (DSC) Analysis of Thermal Rearrangements

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for studying the thermal stability of compounds and the energetics of chemical reactions, such as the Curtius rearrangement of carbonyl azides. arkat-usa.org

A study on the thermal behavior of several heteroaroyl azides, including the closely related furan-2-carbonyl azide, provides significant insight into the process. arkat-usa.orgresearchgate.net In DSC thermograms for the neat compounds, two main events are typically observed: an endothermic peak corresponding to the melting of the solid azide, followed by a strong exothermic peak corresponding to the Curtius rearrangement into the isocyanate. researchgate.net

For furan-2-carbonyl azide, the DSC analysis revealed a melting point with a peak temperature of 63.0 °C. The subsequent exothermic rearrangement to furan-2-yl isocyanate had an onset temperature of 75 °C and a peak temperature of 118 °C. researchgate.net The enthalpy associated with this exothermic transition was measured to be -89.5 kJ/mol. researchgate.net It is postulated that the rearrangement proceeds through a concerted mechanism. arkat-usa.org These findings suggest that this compound would exhibit similar thermal behavior, undergoing a highly exothermic rearrangement to 3-furyl isocyanate at elevated temperatures.

Table 1: Thermal DSC Data for the Curtius Rearrangement of Furan-2-carbonyl Azide researchgate.net

| Compound | Fusion Peak T (°C) | Transition | Onset T (°C) | Peak T (°C) | ΔH (kJ/mol) | ΔH (kcal/mol) |

| Furan-2-carbonyl azide | 63.0 | Azide → Isocyanate | 75 | 118 | -89.5 | -12.3 ± 0.4 |

Note: Data presented is for the analogous compound furan-2-carbonyl azide as a model for the thermal behavior of this compound.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental model used to predict the reactivity and selectivity of chemical reactions, particularly pericyclic reactions. numberanalytics.com The theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The energy gap between the interacting HOMO and LUMO is a key factor in determining the reaction rate; a smaller gap generally leads to a faster reaction.

For reactions involving this compound, FMO theory can predict its behavior as either a 1,3-dipole (in the azide moiety) or as part of a diene system (the furan ring). In a [3+2] cycloaddition reaction, the relative energies of the HOMO and LUMO of the azide and the dipolarophile determine the reaction's feasibility and regioselectivity. researchgate.net DFT calculations are often used to determine the energies and coefficients of these frontier orbitals. researchgate.net

In Diels-Alder reactions, furans are often described as poor dienes due to their aromaticity, which can lead to a significant HOMO-LUMO gap with many dienophiles. rsc.org FMO analysis can help identify suitable dienophiles for reaction with the furan ring of this compound. By comparing the HOMO(diene)-LUMO(dienophile) and LUMO(diene)-HOMO(dienophile) energy gaps, one can predict whether the reaction will follow a normal or inverse electron-demand pathway. acs.org This analysis, combined with the examination of orbital coefficients at the reacting centers, allows for the prediction of the regioselectivity of the cycloaddition. researchgate.net

Exploration of Potential Energy Surfaces for Key Transformations

The exploration of a reaction's potential energy surface (PES) provides a comprehensive understanding of its mechanism. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, stationary points such as minima (reactants, intermediates, products) and first-order saddle points (transition states) can be located.

For key transformations of this compound, such as the Curtius rearrangement or cycloaddition reactions, computational methods like DFT are used to calculate the PES. sci-hub.se For the Curtius rearrangement, the PES would show the energy pathway from the azide to the isocyanate, passing through a transition state. The energy difference between the reactant and the transition state gives the activation energy, a critical determinant of the reaction rate.

In more complex reactions, the PES can reveal the presence of intermediates and competing reaction pathways. pku.edu.cn For example, in a [3+2] cycloaddition, the PES can distinguish between a concerted pathway (a single transition state) and a stepwise pathway involving a diradical or zwitterionic intermediate (two transition states with an intermediate minimum). pku.edu.cn Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactant and product on the PES. researchgate.net For this compound, exploring the PES for its reactions would provide definitive insights into the operative mechanisms, rationalize observed product distributions, and guide the design of new synthetic applications.

Future Perspectives and Research Directions for Furan 3 Carbonyl Azide

Development of Novel Catalytic Methods for Transformations

The transformation of furan-3-carbonyl azide (B81097), predominantly via the Curtius rearrangement, is traditionally carried out under thermal conditions. While effective, this often requires high temperatures, which can limit functional group tolerance and lead to side reactions. The future in this area lies in the development of sophisticated catalytic methods to facilitate these transformations under milder conditions, thereby enhancing efficiency, selectivity, and substrate scope.

Research has demonstrated that both Brønsted and Lewis acids can catalyze the Curtius rearrangement, lowering the required decomposition temperature by as much as 100 °C and improving the yield of the resulting isocyanate. wikipedia.org For instance, catalysts like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) have been shown to be effective. wikipedia.org A significant avenue for future research would be the systematic application and optimization of these acid catalysts specifically for furan-3-carbonyl azide and its derivatives.

Transition metal catalysis offers another promising frontier. While thermal methods are common, transition metal-catalyzed rearrangements could offer unique reactivity and selectivity. For example, rhodium (Rh₂(OAc)₄) has been used to mediate intramolecular cyclopropanation in conjunction with a Curtius sequence. acs.org A patent has described a novel catalytic system using copper(II) acetate (B1210297) (Cu(OAc)₂) and 4-dimethylaminopyridine (B28879) (DMAP) for a one-pot cascade reaction involving Curtius rearrangement to generate various amines. google.com Exploring similar copper or other transition metal catalysts for this compound could enable the reaction to proceed at lower temperatures and with greater control. Furthermore, iron-catalyzed Curtius-like rearrangements of hydroxamates suggest that inexpensive and non-toxic metals could be developed for acyl azide transformations. nih.gov

The exploration of organocatalysis and photocatalysis represents a modern and sustainable approach. Organocatalysts, such as those based on chiral thiourea (B124793), have been employed in sequences involving the Curtius rearrangement for the asymmetric synthesis of complex molecules. researchgate.netchemrxiv.org Applying organocatalysis to the rearrangement of this compound could allow for the enantioselective synthesis of chiral furan-containing compounds. Visible-light photocatalysis has also emerged as a powerful tool in organic synthesis. Researchers have used photocatalysts to induce the C-H amidation of heteroarenes with benzoyl azides. uni-regensburg.dersc.org A similar strategy could be envisioned for this compound, potentially unlocking novel, light-mediated reaction pathways that are inaccessible through thermal methods. Theoretical studies on photo-induced Curtius rearrangements suggest a stepwise mechanism via a nitrene intermediate, which could be exploited for unique reactivity. rsc.org

Table 1: Potential Catalytic Methods for this compound Transformations

| Catalyst Type | Specific Examples | Potential Advantages for this compound |

| Lewis Acids | Boron trifluoride (BF₃), Boron trichloride (BCl₃) | Lower reaction temperatures, increased isocyanate yield. wikipedia.org |

| Transition Metals | Copper(II) acetate (Cu(OAc)₂), Rhodium(II) acetate (Rh₂(OAc)₄) | Milder reaction conditions, potential for unique selectivity, one-pot cascade reactions. acs.orggoogle.com |

| Organocatalysts | Chiral thiourea derivatives | Asymmetric synthesis, enantioselective production of chiral furan (B31954) derivatives. researchgate.netchemrxiv.org |

| Photocatalysts | Ruthenium-based complexes | Mild, light-mediated reactions, novel reactivity patterns (e.g., C-H amidation). uni-regensburg.dersc.org |

Exploration of New Reaction Pathways and Reactivity Patterns

The current synthetic utility of this compound is largely centered on a specific reaction pathway: Curtius rearrangement to an isocyanate, followed by nucleophilic attack and intramolecular cyclization. researchgate.netnih.gov While this has proven effective for creating furo[3,4-d]pyrimidine (B15215042) scaffolds, there is vast, unexplored potential in its reactivity.

Future work should focus on diverting the highly reactive isocyanate intermediate into new reaction cascades. Tandem or domino reactions, where multiple bond-forming events occur in a single pot, are a highly efficient strategy. For example, instead of intramolecular cyclization, the furan-3-isocyanate intermediate could be intercepted in intermolecular reactions. This could involve cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with various dienophiles or alkenes to construct complex polycyclic systems that are otherwise difficult to access.

The reactivity pattern of the azide group itself, beyond its conversion to an isocyanate, warrants further investigation. Acyl azides can participate in other transformations, such as acting as precursors for nitrenes under different catalytic conditions. Exploring the generation and trapping of the furan-3-carbonylnitrene could lead to C-H amination or aziridination reactions on other molecules, expanding the role of this compound as a functionalizing agent. Photochemical decomposition of acyl azides has also been shown to occasionally produce cyanates alongside the expected isocyanates, a minor pathway that could potentially be enhanced and exploited for novel product synthesis. uq.edu.au

Moreover, studies have noted the formation of side products, such as 5,6-dihydro-4H-furo[3,4-c]pyrrol-4-one, during the synthesis of dihydrofuro[3,4-d]pyrimidines, indicating that alternative cyclization pathways are accessible. acs.org A systematic investigation into the factors controlling these competing pathways (e.g., solvent, temperature, catalyst) could allow for the selective synthesis of different heterocyclic isomers from the same precursor, thereby increasing the molecular diversity achievable from this compound.

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis and use of acyl azides like this compound are often hampered by safety concerns, as acyl azides can be unstable and potentially explosive, especially on a large scale. rsc.org Flow chemistry offers a powerful solution to this problem. By performing reactions in continuous-flow microreactors, the amount of hazardous intermediate generated at any given moment is minimized, significantly enhancing the safety of the process. nih.gov

The Curtius rearrangement is particularly well-suited for flow chemistry. Several research groups have developed continuous-flow systems for the generation of acyl azides and their immediate in-situ rearrangement to isocyanates, followed by trapping with nucleophiles. nih.govrsc.orgthieme-connect.comrsc.org This approach avoids the isolation of the energetic acyl azide intermediate. Adopting a similar strategy for this compound would not only make its use safer but also facilitate process automation, scalability, and reproducibility. A flow process could involve generating the azide from furan-3-carboxylic acid or its corresponding acyl chloride, followed by immediate thermal or catalytic rearrangement in a heated reactor coil, and subsequent reaction with a nucleophile, all within a closed, continuous system. nih.govresearchgate.net

Beyond safety, flow chemistry aligns with the principles of green chemistry by enabling precise control over reaction parameters, which can lead to higher yields, cleaner reactions, and reduced solvent usage. Future research should aim to develop a fully continuous and sustainable process for the synthesis and utilization of this compound. This could be coupled with the use of greener reagents. For instance, a reported green oxidative method for the Curtius rearrangement uses Oxone and sodium azide to convert aldehydes directly to acyl azides, generating non-toxic potassium sulfate (B86663) as the only byproduct. rsc.org Integrating such sustainable reagent choices into a flow process for this compound would represent a significant step towards an environmentally benign synthetic methodology.

Table 2: Flow Chemistry Parameters for Acyl Azide Transformations

| Reaction Step | Flow Chemistry Approach | Key Advantages |

| Acyl Azide Formation | In-line generation from acyl chloride and an azide source (e.g., azide monolith reactor). nih.gov | Avoids isolation of hazardous intermediate, enhances safety. |

| Curtius Rearrangement | Passing the azide solution through a heated reactor coil. nih.gov | Precise temperature control, rapid heating and cooling, improved safety and yield. |

| Isocyanate Trapping | Introduction of a nucleophile stream via a T-mixer post-rearrangement. nih.gov | In-situ trapping prevents isocyanate decomposition/side reactions, high efficiency. |

| Overall Process | Multi-step synthesis in a single, continuous operation. researchgate.net | Reduced manual handling, improved scalability, higher throughput. rsc.org |

Design and Synthesis of Advanced this compound-Based Building Blocks

The primary application of this compound has been as a precursor to relatively simple fused heterocycles. A significant future direction is to leverage this compound for the creation of more complex and highly functionalized furan-based building blocks. The furan ring is a privileged structure in medicinal chemistry and a versatile synthon in organic synthesis. scispace.comnih.gov By strategically functionalizing the furan ring or the side chain derived from the azide, a new library of advanced synthons can be developed.

The isocyanate generated from this compound is a key intermediate that can be derivatized in countless ways. Instead of immediate intramolecular cyclization, this isocyanate can be reacted with a wide array of complex or functionalized nucleophiles (alcohols, amines, thiols) to create a diverse set of furan-3-carboxamide (B1318973) derivatives and related structures. acs.orgacs.org These new, highly decorated furan molecules can then serve as advanced building blocks for the synthesis of pharmaceuticals, agrochemicals, or functional materials.

For example, reacting the furan-3-isocyanate with chiral amines or alcohols could lead to the synthesis of enantiopure furan-containing ligands for asymmetric catalysis. Alternatively, reaction with molecules containing polymerizable groups could produce furan-based monomers for novel polymers. Research into the synthesis of diversely functionalized tetrasubstituted furans highlights the chemical community's interest in such scaffolds. nih.gov this compound could be a key starting point for accessing such structures through a Curtius rearrangement/functionalization strategy. The synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide from a derivative of this compound demonstrates a multi-step process that builds molecular complexity, a strategy that can be expanded upon. nih.govresearchgate.net The ultimate goal is to move beyond the current applications and establish this compound as a versatile platform for generating a wide range of sophisticated, high-value chemical intermediates.

Q & A

Q. What are the common synthetic routes for preparing Furan-3-carbonyl azide, and what critical parameters influence yield and purity?

this compound is typically synthesized via the reaction of Furan-3-carbonyl chloride with sodium azide (NaN₃) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Key parameters include:

- Precursor purity : High-purity Furan-3-carboxylic acid (precursor to the acyl chloride) is essential to avoid side reactions .

- Temperature control : Reactions should be conducted at 0–5°C to minimize decomposition of the azide intermediate.

- Moisture exclusion : Azides are sensitive to hydrolysis; strict anhydrous conditions are required.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : The azide group (-N₃) exhibits a strong absorption band near 2100–2200 cm⁻¹ , while the carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .

- NMR : H NMR shows resonances for the furan ring protons (δ 6.5–8.0 ppm) and the carbonyl-adjacent proton. C NMR confirms the carbonyl carbon at ~160 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Q. What safety precautions are essential when handling this compound?

- Thermal stability : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid metal spatulas to reduce friction-induced explosions .

- Ventilation : Perform reactions in a fume hood due to potential release of toxic hydrazoic acid (HN₃).

Q. What are the primary applications of this compound in heterocyclic synthesis?

The compound is widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize 1,4-disubstituted triazoles. Its furan ring contributes electron-rich character, enhancing regioselectivity in cycloadditions .

Advanced Research Questions

Q. How does the electronic nature of the furan ring influence this compound’s reactivity in CuAAC?

The furan ring’s electron-donating oxygen atom increases electron density at the carbonyl group, stabilizing transition states during cycloaddition. Computational studies (e.g., DFT) reveal that this electronic effect favors 1,4-regioselectivity when reacting with terminal alkynes. Experimental validation using X-ray crystallography (as in related azide systems) supports these findings .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce azide dimerization.

- Catalyst tuning : Adjust copper(I) catalyst loading (e.g., CuBr vs. CuI) to balance reaction rate and side-product formation. Evidence from solid-phase peptide synthesis shows >95% conversion with minimal byproducts under optimized conditions .

Q. How can computational methods predict the reactivity of this compound in cycloadditions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict regioselectivity. For example, the HOMO of the azide and LUMO of the alkyne overlap determines transition state geometry. Studies on analogous azides (e.g., aryl azides) validate these models .

Q. What analytical approaches resolve contradictions in reported thermal stability data for this compound?

- Differential Scanning Calorimetry (DSC) : Quantifies decomposition onset temperatures under controlled heating rates.

- Accelerated Rate Calorimetry (ARC) : Identifies self-accelerating decomposition thresholds. Discrepancies in literature may arise from impurities or moisture content, requiring rigorous batch-to-batch characterization .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。